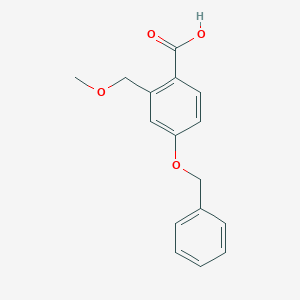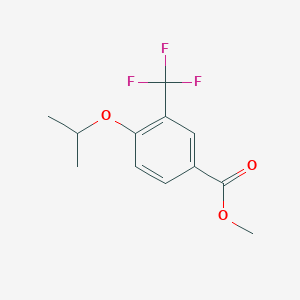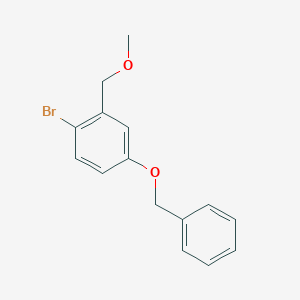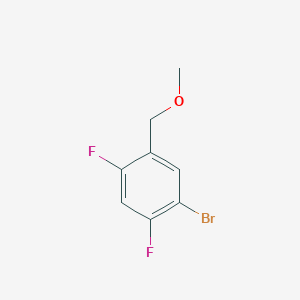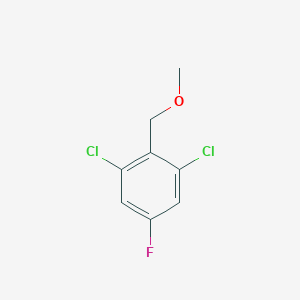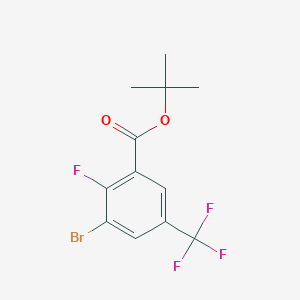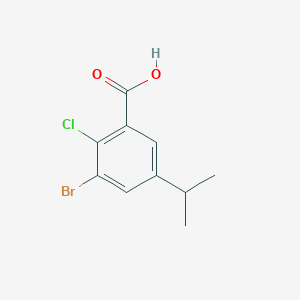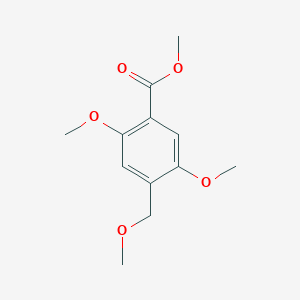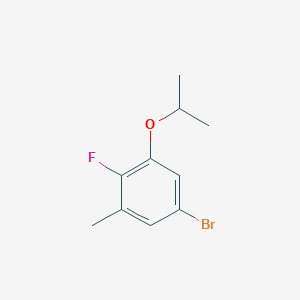
2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with different substituents: a benzyloxy group, a bromine atom, a chlorine atom, and a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through halogenation and etherification reactions. For instance, a benzyloxy group could be introduced to a benzene ring through a Williamson ether synthesis, followed by halogenation reactions to introduce bromine, chlorine, and fluorine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar structure characteristic of aromatic compounds, with the different substituents attached to the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the halogens (bromine, chlorine, and fluorine) might be replaced through nucleophilic aromatic substitution reactions. The benzyloxy group could also undergo reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, solubility in different solvents, and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación
2-BOC-BCF is used in a variety of scientific research applications. It is used in the synthesis of organic molecules such as antibodies, peptides, and proteins. It is also used as a reagent in various chemical reactions such as the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In addition, 2-BOC-BCF is used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Mecanismo De Acción
The mechanism of action of 2-BOC-BCF is not fully understood. However, it is believed that the compound acts as an electrophile, accepting electrons from the substrate molecule and forming a covalent bond. The compound is also believed to interact with the substrate molecule by forming hydrogen bonds, which can alter the structure of the substrate molecule and result in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BOC-BCF are not fully understood. However, studies have shown that the compound can cause changes in the metabolism of cells and can also act as an inhibitor of enzymes. In addition, the compound has been shown to interact with various proteins and can affect the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-BOC-BCF in laboratory experiments include its versatility, its low cost, and its stability. Additionally, the compound is easy to handle and is relatively safe to use. The main limitation of using 2-BOC-BCF in laboratory experiments is its toxicity. The compound is toxic if inhaled or ingested and can cause irritation to the skin and eyes.
Direcciones Futuras
The future directions for research on 2-BOC-BCF include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to understand the compound’s toxicity and how to safely use it in laboratory experiments. Additionally, research should be conducted to determine the potential uses of 2-BOC-BCF in the pharmaceutical and agricultural industries. Finally, research should be conducted to determine the potential uses of 2-BOC-BCF in the development of new materials and devices.
Métodos De Síntesis
2-BOC-BCF can be synthesized through a two-step process. The first step involves the reaction between benzyl bromide and 4-chloro-3-fluorobenzonitrile in the presence of a base such as potassium carbonate. This reaction produces 4-chloro-3-fluorobenzonitrile and benzyl bromide. The second step involves the reaction of 4-chloro-3-fluorobenzonitrile and benzyl bromide with a base such as potassium carbonate to produce 2-BOC-BCF.
Safety and Hazards
As with any chemical compound, handling “2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene” would require appropriate safety measures. These might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Propiedades
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(15)12(16)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMQOATZVOKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

